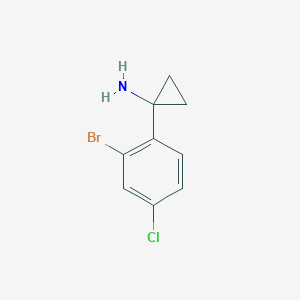

1-(2-Bromo-4-chlorophenyl)cyclopropylamine

Description

Properties

IUPAC Name |

1-(2-bromo-4-chlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-5-6(11)1-2-7(8)9(12)3-4-9/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXWNLSSUMAVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Material Safety of 1-(2-Bromo-4-chlorophenyl)cyclopropylamine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Hazard Profile - A Structural Rationale

The toxicological and safety profile of 1-(2-Bromo-4-chlorophenyl)cyclopropylamine is dictated by the chemical properties of its two primary structural motifs: the cyclopropylamine moiety and the 2-bromo-4-chlorophenyl group .

-

Cyclopropylamine Moiety: This functional group is known to be a highly flammable, corrosive, and reactive primary amine.[1][2][3][4] Data from cyclopropylamine itself indicates that it is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][2][4] It is also a lachrymator, meaning it can cause tearing.[1][2] The high volatility of cyclopropylamine suggests that the target compound may also have flammable vapors that can form explosive mixtures with air.[1][5]

-

2-Bromo-4-chlorophenyl Group: Halogenated aromatic compounds often present their own set of hazards. Data from related structures like 2-Bromo-1-(4-chlorophenyl)propan-1-one and other brominated phenyl compounds suggest hazards including skin and eye irritation, respiratory irritation, and potential harm if inhaled or swallowed.[6][7][8]

Therefore, the combined profile of this compound necessitates a cautious approach, assuming high flammability, corrosivity, and acute toxicity.

Section 2: GHS Hazard Classification (Predicted)

Based on the synthesis of available data, the predicted Globally Harmonized System (GHS) classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[2] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][4] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2][9] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[6] |

GHS Hazard Pictograms

Caption: Predicted GHS Pictograms for the compound.

Section 3: First-Aid Measures - A Protocol for Exposure

Immediate medical attention is required in case of any exposure.[1] Always show this safety data sheet to the attending medical professional.

| Exposure Route | Protocol |

| Inhalation | Action: Immediately remove the person to fresh air and keep them comfortable for breathing.[1][6] If breathing is difficult or has stopped, trained personnel should administer artificial respiration, avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] Causality: The compound is expected to be harmful if inhaled and may cause respiratory irritation.[4][6] Prompt removal from the contaminated area is critical to minimize respiratory tract damage and systemic absorption. |

| Skin Contact | Action: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2] A physician should be called immediately.[1] Causality: The cyclopropylamine moiety is corrosive and can cause severe chemical burns.[2][9] Rapid and thorough decontamination is essential to neutralize the corrosive agent and prevent deep tissue damage. |

| Eye Contact | Action: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[1][2] If present, remove contact lenses after the first 5 minutes, then continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.[1][2] Causality: The compound is expected to cause severe, potentially irreversible eye damage.[9] The high pH and reactivity of the amine group can rapidly denature proteins in the cornea. Immediate and prolonged irrigation is vital to minimize the extent of the injury. |

| Ingestion | Action: Rinse the mouth thoroughly with water.[1][2] Do NOT induce vomiting.[1][2] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[2] Causality: The compound is predicted to be harmful if swallowed and corrosive.[2][9] Inducing vomiting can cause re-exposure and damage to the esophagus and can lead to aspiration of the chemical into the lungs, which is contraindicated for corrosive substances.[1] |

Section 4: Fire-Fighting and Explosion Hazard Protocols

Highly Flammable Liquid and Vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][5]

-

Suitable Extinguishing Media:

-

Alcohol-resistant foam

-

Dry chemical powder

-

Carbon dioxide (CO2)

-

Water spray can be used to cool fire-exposed containers.[2]

-

-

Unsuitable Extinguishing Media:

-

Do not use a solid water stream as it may scatter and spread the fire.

-

-

Specific Hazards Arising from the Chemical:

-

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[5]

-

Wear full structural firefighting protective clothing.

-

Caption: Basic Fire Response Workflow.

Section 5: Handling, Storage, and Engineering Controls

Safe Handling Protocol

The causality behind these handling procedures is to prevent the formation of flammable vapor-air mixtures and to avoid all personal contact.

-

Work Area: All operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[1][3] Use only non-sparking tools and explosion-proof equipment.[1][3][5]

-

Static Discharge: Take precautionary measures against static discharges. All metal parts of equipment must be grounded.[1][3][5]

-

Personal Contact: Do not get in eyes, on skin, or on clothing.[1] Avoid breathing mist, vapors, or spray.[1] Do not ingest.[1]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][3] Contaminated work clothing should not be allowed out of the workplace.[5]

Storage Requirements

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[5][10] The compound is likely sensitive to air and moisture.[5][10]

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5][10]

-

Location: Store in a designated flammables storage cabinet or area.

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[5]

Engineering Controls

-

Ventilation: Use explosion-proof ventilation systems.[3][5] Ensure that eyewash stations and safety showers are close to the workstation location.[5]

Section 6: Personal Protective Equipment (PPE) - A Self-Validating System

A robust PPE strategy is a self-validating system; it assumes exposure can happen and provides the necessary barriers. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification & Rationale |

| Eye/Face | Required: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] Recommended for high-risk operations: A full-face shield should be worn in addition to goggles when there is a significant splash hazard.[11] Causality: Protects against severe eye damage from splashes of the corrosive liquid. |

| Skin/Body | Required: Wear a flame-resistant lab coat.[11] Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Glove Selection: Use chemically resistant gloves such as butyl rubber or Viton. Nitrile gloves may offer limited splash protection but should be changed immediately upon contamination. Consult glove manufacturer data for breakthrough times. Causality: Prevents skin contact with the corrosive and harmful substance. Flame-resistant clothing is necessary due to the high flammability of the compound. |

| Respiratory | Required: All work should be performed in a chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] Causality: The compound is harmful if inhaled and can cause respiratory irritation.[1][6] Engineering controls are the primary defense, with respirators as a necessary secondary measure. |

PPE Requirement Logic

Caption: Logic linking identified hazards to PPE requirements.

Section 7: Accidental Release and Disposal

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.[2]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]

-

Clean-up: For small spills, absorb with an inert, non-combustible material (e.g., sand, silica gel, vermiculite).[12] Place the contaminated material into a suitable, labeled container for disposal.[6] Use spark-proof tools for collection.[1][12]

Disposal Considerations

Waste must be disposed of in accordance with all local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[12] Contact a licensed professional waste disposal service to dispose of this material.[6]

References

-

Loba Chemie. (2016). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. [Link]

-

ChemSafety PRO. (n.d.). Safety Data Sheet. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. [Link]

-

Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. lobachemie.com [lobachemie.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. fishersci.com [fishersci.com]

- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 12. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Reactivity of the Cyclopropylamine Moiety in Substituted Phenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropylamine Moiety - A Privileged Scaffold in Modern Chemistry

The cyclopropylamine moiety, a three-membered carbocyclic ring attached to a nitrogen atom, has emerged as a cornerstone in medicinal chemistry and synthetic organic chemistry.[1] Its unique combination of structural rigidity, high ring strain, and distinct electronic properties makes it a valuable component in the design of therapeutic agents, including antidepressants, antivirals, and anticancer drugs.[1] The incorporation of a cyclopropyl group can impart desirable pharmacokinetic properties, such as reduced metabolic susceptibility and conformational constraint.[2] This guide delves into the core reactivity of the cyclopropylamine unit, with a specific focus on how substituents on an attached phenyl ring modulate its chemical behavior—a critical consideration for drug design and molecular engineering.

Fundamental Reactivity of the Cyclopropylamine Moiety

The chemical character of cyclopropylamine is a direct consequence of its unique structural and electronic features.

Electronic Properties and the Walsh Orbital Model

The bonding in a cyclopropane ring is distinct from that in acyclic alkanes. The C-C bonds are not simple sp³-sp³ overlaps. According to the Walsh model, the carbon atoms are considered to be sp² hybridized.[3][4] Two sp² orbitals from each carbon form the C-H bonds and one C-C bond, while the remaining p-orbitals overlap towards the center of the ring to form the other C-C bonds.[5] This arrangement results in "bent" bonds with significant p-character, which lie outside the direct internuclear axis.[5]

This unique electronic structure has two key consequences:

-

Unsaturated Character: The cyclopropane ring exhibits properties akin to a double bond, including the ability to conjugate with adjacent π-systems.

-

High s-character in C-H bonds: This leads to shorter, stronger C-H bonds and a reduced susceptibility to oxidative metabolism by enzymes like cytochrome P450 (CYP).[2]

The nitrogen atom's lone pair of electrons in cyclopropylamine can align with the plane of the cyclopropane ring, allowing for conjugation and delocalization, which influences the amine's basicity and nucleophilicity.

The Driving Force of Ring Strain

The ideal tetrahedral bond angle for an sp³ hybridized carbon is 109.5°. In cyclopropane, the internal C-C-C bond angles are compressed to 60°, leading to significant angle strain.[6] This, combined with torsional strain from eclipsed C-H bonds, results in a total ring strain of approximately 28 kcal/mol.[7] This stored energy makes the cyclopropane ring thermodynamically unstable and prone to reactions that relieve this strain.[7][8] Consequently, cyclopropylamines are susceptible to ring-opening reactions under various conditions, a reactivity profile that is both a synthetic opportunity and a metabolic liability.[9]

The Influence of Phenyl Ring Substituents on Reactivity

When a cyclopropylamine is attached to a phenyl ring, the electronic nature of substituents on the aromatic ring can profoundly influence the reactivity of the entire moiety. These effects can be broadly categorized as electronic and steric.

Electronic Effects: A Balancing Act

The interplay between the phenyl ring and the cyclopropylamine unit is a delicate balance of inductive and resonance effects.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the phenyl ring through resonance. This electron density can be partially delocalized into the cyclopropane ring, which can stabilize the ring to some extent. However, this also increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups pull electron density away from the phenyl ring. This effect destabilizes any developing positive charge on the adjacent benzylic carbon during certain ring-opening reactions, potentially altering the regioselectivity of the reaction. Furthermore, EWGs decrease the basicity of the amine, making it less nucleophilic.

The following diagram illustrates how substituents influence key properties of the phenylcyclopropylamine core.

Caption: Substituent Effects on Acid-Catalyzed Ring Opening Regioselectivity.

Metabolic oxidation, often mediated by cytochrome P450 (CYP) or monoamine oxidase (MAO) enzymes, is a critical pathway for cyclopropylamines. [2][10]This process typically involves a one-electron oxidation at the nitrogen to form an aminium radical cation. [11][12]This intermediate is unstable and can undergo rapid ring scission to form a carbon-centered radical, which can then be further oxidized to reactive species like α,β-unsaturated aldehydes. [10]This metabolic activation is implicated in the hepatotoxicity of some drugs, such as the antibiotic trovafloxacin. [2][10]

Reactions at the Nitrogen Atom (Ring Retention)

While susceptible to ring opening, the nitrogen atom can also undergo reactions that preserve the cyclopropane core, which is often desirable in drug design.

-

N-Acylation/N-Sulfonylation: The amine can act as a nucleophile, reacting with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. The reactivity in these transformations is directly related to the nucleophilicity of the nitrogen, which is decreased by EWGs on the phenyl ring.

-

N-Alkylation/N-Arylation: Direct alkylation or arylation (e.g., via Buchwald-Hartwig amination) is also feasible. These reactions are crucial for elaborating the core structure and exploring the structure-activity relationship (SAR) of a drug candidate.

Case Study in Drug Development: Tranylcypromine

Tranylcypromine (brand name Parnate) is a classic example of a phenylcyclopropylamine-containing drug. It is used as an antidepressant and anxiolytic agent. [13][14]

-

Mechanism of Action: Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO). [13][15][16]MAO is responsible for the breakdown of neurotransmitters like serotonin and norepinephrine. [16]* Role of the Cyclopropylamine Moiety: The drug's mechanism involves the oxidative activation of the cyclopropylamine. The MAO enzyme facilitates a one-electron oxidation of the nitrogen, leading to the formation of an aminium radical. [11]This is followed by the ring opening of the cyclopropane to generate a carbon-centered radical that covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inactivation. [11]This covalent modification is a prime example of the cyclopropylamine acting as a "latent electrophile" or a mechanism-based inactivator. [17]

Experimental Protocol: Synthesis of N-(trans-2-phenylcyclopropyl)acetamide

This protocol provides a representative method for the N-acylation of a phenylcyclopropylamine, a common reaction that retains the cyclopropane ring.

Objective: To synthesize N-(trans-2-phenylcyclopropyl)acetamide from trans-2-phenylcyclopropylamine and acetic anhydride.

Materials:

-

trans-2-Phenylcyclopropylamine (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (approx. 10 mL per mmol of amine)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add trans-2-phenylcyclopropylamine (1.0 eq) and dissolve it in dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq) to the solution dropwise while stirring. Causality: TEA acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.

-

Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the cooled solution. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup - Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction:

-

Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification & Validation:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The presence of a new acetyl peak in the NMR spectrum and the correct mass in the mass spectrum validates the success of the reaction.

-

Caption: Workflow for N-Acylation of trans-2-Phenylcyclopropylamine.

Conclusion

The substituted phenylcyclopropylamine moiety is a complex and fascinating structural unit. Its reactivity is governed by a delicate interplay of ring strain, unique electronic properties, and the modulating influence of aromatic substituents. For drug development professionals, a deep understanding of these principles is paramount. It allows for the rational design of molecules where the cyclopropylamine can act as a stable conformational anchor, a bioisostere, or a precisely triggered reactive warhead for covalent inhibition. By mastering the control of its reactivity, chemists can continue to unlock the vast potential of this privileged scaffold in the creation of next-generation therapeutics.

References

-

Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719. [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

-

Vang, A., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

-

LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

-

Berger, D. J. (1997). Background of Walsh Cyclopropane Molecular Orbitals. University of Wisconsin Colleges. [Link]

-

Yoshida, S., et al. (2004). Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry, 47(1), 1796-1806. [Link]

-

National Center for Biotechnology Information. (2025). Tranylcypromine. StatPearls. [Link]

-

Falcigno, F., et al. (2012). Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry, 55(17), 7846-7850. [Link]

-

Hioe, J., et al. (2019). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation. ChemRxiv. [Link]

-

Vaz, A. D., et al. (1995). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. [Link]

-

Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Tranylcypromine. Wikipedia. [Link]

-

Michigan State University. (n.d.). CYCLOPROPANE RING STRAIN. Department of Chemistry, Michigan State University. [Link]

-

Juswono, U. P., & Tjahjono, D. H. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 879-889. [Link]

-

LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

Patsnap. (2024). What is the mechanism of Tranylcypromine Sulfate?. Patsnap Synapse. [Link]

-

Holz, J., et al. (2019). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 84(17), 11096-11105. [Link]

-

Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. [Link]

-

Mayo Clinic. (n.d.). Tranylcypromine (oral route). Mayo Clinic. [Link]

-

National Center for Biotechnology Information. (2020). Tranylcypromine. LiverTox. [Link]

-

Walsh, A. D. (1947). Walsh Cyclopropane. Nature, 159, 712-713. [Link]

-

Kulinkovich, O. G. (2004). Structure and reactivity of the cyclopropane species. Topics in Current Chemistry, 207, 1-46. [Link]

-

ChemComplete. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms?. YouTube. [Link]

-

Wikipedia. (n.d.). Targeted covalent inhibitors. Wikipedia. [Link]

-

Cossy, J., & de Fátima, A. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 4. Walsh Cyclopropane: Nature 159, 712-3 (1947) [homepages.bluffton.edu]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. longdom.org [longdom.org]

- 7. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 14. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 15. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 16. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Validation & Comparative

Spectroscopic Differentiation of 1-(2-Bromo-4-chlorophenyl)cyclopropylamine Isomers: A Comparative Guide

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of chiral molecules is paramount. The spatial arrangement of atoms within a molecule, particularly in isomers, can drastically alter its pharmacological and toxicological properties. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 1-(2-Bromo-4-chlorophenyl)cyclopropylamine, a key intermediate in the synthesis of various bioactive compounds. While specific experimental data for these exact isomers is not publicly available, this document leverages established principles of spectroscopic analysis to provide a robust, predictive framework for their differentiation. By understanding the expected nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently identify and characterize these stereoisomers.

Molecular Structures and Stereoisomerism

The two isomers of this compound are diastereomers, differing in the relative orientation of the amino group and the substituted phenyl ring with respect to the cyclopropane ring.

-

cis-isomer: The amino group and the phenyl ring are on the same side of the cyclopropane ring.

-

trans-isomer: The amino group and the phenyl ring are on opposite sides of the cyclopropane ring.

This seemingly subtle difference in stereochemistry leads to distinct spatial environments for the atoms, which can be effectively probed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of this compound. The key to this differentiation lies in the analysis of chemical shifts and coupling constants of the cyclopropyl protons.

Experimental Protocol: 1H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the 1H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J).

Caption: Workflow for 1H NMR analysis.

Predicted 1H NMR Spectral Comparison

The cyclopropane ring contains three protons: one methine proton (CH-N) and two diastereotopic methylene protons (CH₂). The spatial relationship between these protons and the bulky, anisotropic phenyl ring is different in each isomer, leading to predictable differences in their chemical shifts.

| Proton | Predicted Chemical Shift (δ) for cis-isomer | Predicted Chemical Shift (δ) for trans-isomer | Rationale for Difference |

| Methine (CH-N) | More shielded (upfield) | More deshielded (downfield) | In the cis-isomer, the methine proton is shielded by the electron cloud of the nearby phenyl ring. In the trans-isomer, it is further away and experiences less shielding. |

| Methylene (CH₂) Protons | Larger chemical shift difference (Δδ) | Smaller chemical shift difference (Δδ) | The two methylene protons are diastereotopic in both isomers.[1] In the cis-isomer, one proton is significantly more shielded by the phenyl ring than the other, leading to a larger Δδ. In the trans-isomer, both protons are in a more similar environment relative to the phenyl ring. |

| Aromatic Protons | Complex multiplet | Complex multiplet | The substitution pattern on the aromatic ring will result in a complex splitting pattern in both isomers. Subtle differences in the chemical shifts may be observed due to the different overall molecular geometry. |

Key Differentiator: The most significant and reliable distinction in the 1H NMR spectra will be the chemical shift of the methine proton and the separation between the signals of the diastereotopic methylene protons. The characteristic upfield shift of cyclopropane protons, typically observed around 0.22 ppm for the parent molecule, will be influenced by the substituents.[2]

Predicted 13C NMR Spectral Comparison

Similar to 1H NMR, the chemical shifts of the cyclopropyl carbons will be influenced by the stereochemistry.

| Carbon | Predicted Chemical Shift (δ) for cis-isomer | Predicted Chemical Shift (δ) for trans-isomer | Rationale for Difference |

| Methine (C-N) | More shielded (upfield) | More deshielded (downfield) | The steric compression in the cis-isomer can lead to a slight shielding of the methine carbon. |

| Methylene (CH₂) Carbon | Slightly shielded | Slightly deshielded | The overall electronic environment of the methylene carbon will be subtly different between the two isomers. |

| Aromatic Carbons | 110-150 ppm | 110-150 ppm | The chemical shifts of the aromatic carbons are expected to be very similar in both isomers, but minor differences may be observable with a high-field instrument. |

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for distinguishing these isomers, subtle differences in the fingerprint region can be expected.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the functional groups present.

Caption: Workflow for ATR FT-IR analysis.

Predicted IR Spectral Comparison

Both isomers will exhibit characteristic absorption bands for the amine and aromatic functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) | Expected Differences between Isomers |

| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) | Minimal difference expected. The position might be slightly affected by intermolecular hydrogen bonding, which could differ due to the different packing of the isomers in the solid state. |

| C-H Stretch (Aromatic) | 3000-3100 | Minimal difference expected. |

| C=C Stretch (Aromatic) | 1450-1600 | Subtle differences in the intensities and positions of these bands in the fingerprint region may be observed due to the different overall symmetry of the molecules. |

| C-N Stretch | 1250-1335 (for aromatic amines) | The exact position might vary slightly between the isomers due to changes in the bond dipole moment.[3] |

| C-Br Stretch | 500-600 | Minimal difference expected. |

| C-Cl Stretch | 600-800 | Minimal difference expected. |

Key Differentiator: While the major absorption bands will be similar, careful comparison of the fingerprint region (below 1500 cm⁻¹) might reveal unique patterns for each isomer, reflecting the differences in their vibrational modes due to their distinct symmetries.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized and ionized by a beam of electrons.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Caption: Workflow for EI-MS analysis.

Predicted Mass Spectral Comparison

The mass spectra of the cis and trans isomers are expected to be very similar, as they are stereoisomers with the same molecular weight and elemental composition.

Molecular Ion Peak (M⁺):

-

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will lead to a characteristic cluster of peaks for the molecular ion.

-

The most abundant peak will be for the ion containing ⁷⁹Br and ³⁵Cl.

-

There will be an M+2 peak of nearly equal intensity (due to ⁸¹Br and ³⁵Cl) and another M+2 peak of about one-third the intensity (due to ⁷⁹Br and ³⁷Cl).

-

An M+4 peak (due to ⁸¹Br and ³⁷Cl) will also be present.

Fragmentation Pattern:

The fragmentation of the cyclopropylamine ring and the aromatic ring will likely dominate the spectrum. Common fragmentation pathways would include:

-

Loss of the amino group: [M - NH₂]⁺

-

Cleavage of the cyclopropane ring.

-

Loss of bromine or chlorine radicals.

-

Formation of a tropylium ion (m/z 91) is unlikely due to the substitution pattern, but fragments corresponding to the substituted phenyl ring will be observed.

Key Differentiator: While the mass-to-charge ratios of the fragments will be identical for both isomers, the relative abundances of certain fragment ions might differ slightly due to potential differences in the stability of the precursor ions, which could be influenced by their stereochemistry. However, these differences are often subtle and may not be a reliable primary method for differentiation without high-resolution mass spectrometry and detailed fragmentation studies.

Conclusion: An Integrated Spectroscopic Approach

The definitive differentiation of cis- and trans-1-(2-Bromo-4-chlorophenyl)cyclopropylamine relies on a holistic interpretation of data from multiple spectroscopic techniques.

-

1H NMR spectroscopy is the most powerful and unambiguous method. The key diagnostic features are the chemical shift of the methine proton and the separation of the diastereotopic methylene proton signals.

-

IR spectroscopy can provide supporting evidence through subtle differences in the fingerprint region.

-

Mass spectrometry will confirm the molecular weight and elemental composition , with the isotopic pattern being a key identifier for the presence of bromine and chlorine.

By applying the principles outlined in this guide, researchers can confidently assign the correct stereochemistry to their synthesized isomers, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. [Link][3]

-

Baranac-Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link][2]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link][1]

-

Chemguide. (n.d.). Mass Spectra - The M+2 peak. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of 1-(2-Bromo-4-chlorophenyl)cyclopropylamine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate, its metabolic fate is a critical determinant of success. Metabolic stability, the susceptibility of a compound to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including oral bioavailability, plasma half-life, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, necessitating frequent and inconvenient dosing regimens.[2][3] Conversely, a compound that is excessively stable may accumulate in the body, leading to potential toxicity.[3] Therefore, early and accurate assessment of metabolic stability is an indispensable component of modern drug discovery, enabling the selection and optimization of candidates with favorable pharmacokinetic properties.[1][4]

This guide provides an in-depth comparison of the in vitro metabolic stability of a series of hypothetical drug candidates derived from the 1-(2-Bromo-4-chlorophenyl)cyclopropylamine scaffold. This core structure is of interest due to the presence of a cyclopropylamine moiety, a common feature in medicinal chemistry used to introduce conformational rigidity. However, this group can also be susceptible to cytochrome P450 (CYP)-mediated oxidation, potentially leading to ring-opening and the formation of reactive metabolites.[5] By examining how subtle structural modifications to this scaffold impact its metabolic fate in human liver microsomes, we can elucidate key structure-metabolism relationships (SMRs) that are vital for rational drug design.

The Scientific Rationale: Methodology for Assessing Metabolic Stability

The cornerstone of early-stage metabolic stability assessment is the in vitro liver microsomal assay.[6] This system is chosen for its high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast majority of drugs.[7][8][9][10] The protocol described below is a self-validating system, incorporating necessary controls to ensure the integrity of the data and the activity of the enzymatic system.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol details the steps to determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

1. Reagent Preparation:

- Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of potassium phosphate buffer, ensuring the pH is precisely adjusted to 7.4 to mimic physiological conditions.

- Test Compound Stock Solution (10 mM): Dissolve the test compounds in DMSO to create a high-concentration stock. The final concentration of DMSO in the incubation must be kept low (≤0.2%) to avoid inhibiting enzyme activity.[11]

- Human Liver Microsomes (HLMs): Commercially available pooled HLMs (e.g., from 20 donors) are used to average out inter-individual variability in enzyme expression. Thaw the vial rapidly in a 37°C water bath immediately before use and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[12][13]

- NADPH Regenerating System (Cofactor): Prepare a solution containing β-Nicotinamide adenine dinucleotide phosphate (NADP+), glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a constant supply of NADPH, the essential cofactor for CYP450 enzyme activity, throughout the incubation period.[11][12] Alternatively, a stock solution of NADPH can be used directly.

- Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound used for normalization during analytical analysis).

2. Incubation Procedure:

- Pre-incubation: In a 96-well plate, add the test compound (at a final concentration of 1 µM), phosphate buffer, and the diluted HLM solution. Pre-incubate this mixture for 10-15 minutes at 37°C to allow the compound to equilibrate with the microsomal proteins.[11]

- Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[12][14] The time of this addition is considered T=0.

- Time-Point Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), aspirate an aliquot of the reaction mixture and add it to a separate plate containing the ice-cold quenching solution.[12] This action immediately stops the enzymatic reaction and precipitates the microsomal proteins.[15]

- Control Incubations:

- Negative Control (-NADPH): For the final time point, run a parallel incubation without the NADPH cofactor. This control verifies that compound loss is enzyme-dependent and not due to non-specific binding or chemical instability.[14]

- Positive Control: Include a compound with a known, moderate rate of metabolism (e.g., Verapamil) to confirm the metabolic competence of the HLM batch.[15]

3. Sample Analysis (LC-MS/MS):

- Protein Removal: Centrifuge the quenched sample plates to pellet the precipitated proteins.

- Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16] This analytical technique provides the necessary sensitivity and selectivity to accurately quantify the remaining parent compound at each time point, even in a complex biological matrix.[17][18]

Experimental Workflow Diagram

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Data Analysis and Interpretation

The rate of metabolism is determined by monitoring the disappearance of the parent drug over time.

-

Calculate Percent Remaining: The peak area of the parent compound at each time point is normalized to the internal standard and then expressed as a percentage of the T=0 peak area ratio.

-

Determine the Rate Constant (k): The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line is the elimination rate constant, k.

-

Calculate In Vitro Half-Life (t½): The half-life, or the time it takes for 50% of the compound to be metabolized, is calculated using the following equation:

-

t½ = 0.693 / k[19]

-

-

Calculate In Vitro Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug. It is calculated as:

Comparative Metabolic Stability of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present data for the parent scaffold (Compound A) and three hypothetical derivatives. These derivatives feature common medicinal chemistry modifications designed to probe potential metabolic liabilities.

| Compound ID | Modification from Parent Scaffold | In Vitro t½ (min) | In Vitro CLint (µL/min/mg) | Stability Classification |

| Compound A | Parent Scaffold | 45.2 | 30.7 | Moderate |

| Compound B | Addition of a methyl group to the cyclopropylamine nitrogen | > 90 | < 15.4 | High |

| Compound C | Replacement of the 4-chloro group with a 4-methoxy group | 18.5 | 74.9 | Low |

| Compound D | Addition of a hydroxyl group at the 5-position of the phenyl ring | 10.3 | 134.6 | Low |

Discussion: Correlating Structure with Metabolic Fate

The data presented in the table, while hypothetical, is designed to reflect established principles of drug metabolism and provides a framework for rational drug design.

-

Compound A (Parent Scaffold): Exhibits moderate stability. Its metabolism is likely driven by oxidation of the aromatic ring or the cyclopropylamine moiety. The moderate clearance suggests it would likely have an acceptable pharmacokinetic profile, but with room for improvement.

-

Compound B (N-Methylation): Shows a significant increase in metabolic stability. The addition of a small alkyl group to the amine can sterically hinder the approach of CYP enzymes to the nitrogen atom, a potential site of oxidation. This strategy is often employed to block N-dealkylation or oxidation pathways, thereby enhancing the compound's half-life.

-

Compound C (Methoxy Substitution): Demonstrates low metabolic stability. The replacement of an electron-withdrawing chloro group with an electron-donating methoxy group makes the aromatic ring more electron-rich and thus more susceptible to oxidative attack by CYP enzymes. The primary metabolic pathway for such compounds is often O-demethylation, which is typically a rapid metabolic process. This modification has rendered the molecule a metabolic "hotspot."

-

Compound D (Phenolic Hydroxylation): This derivative has the lowest metabolic stability. The introduction of a phenolic hydroxyl group creates a prime site for Phase II conjugation reactions, such as glucuronidation or sulfation. While microsomes are primarily used to assess Phase I metabolism, they do contain some active UDP-glucuronosyltransferases (UGTs). This rapid clearance pathway highlights the liability of introducing unprotected phenolic groups into drug candidates.

The cyclopropylamine group itself remains a point of interest. While often used to improve metabolic stability compared to a simple alkyl chain, it can be oxidized by CYP enzymes, leading to reactive intermediates.[5] Further studies, such as metabolite identification and reactive metabolite trapping assays, would be necessary to fully characterize the metabolic pathways and ensure the safety of any lead candidate from this series.

Conclusion

This guide demonstrates the critical importance of in vitro metabolic stability assays in the early stages of drug discovery. Through a detailed, validated protocol and a comparative analysis of structurally related compounds, we have shown how minor chemical modifications can lead to significant changes in metabolic clearance. The derivatives of this compound illustrate that blocking potential metabolic sites (Compound B) can dramatically improve stability, while introducing electron-donating groups (Compound C) or sites for conjugation (Compound D) can create metabolic liabilities. These insights are fundamental for guiding medicinal chemistry efforts to design molecules with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

- Vertex AI Search. (n.d.). Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC - NIH. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass - Agilent. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Microsomal Clearance/Stability Assay - Domainex. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Metabolic Stability Assay Services - BioIVT. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Metabolic Stability Assay - Creative Biolabs. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). ADME 101: Drug Metabolism Studies – Metabolic Stability - YouTube. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - PubMed Central. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds - PubMed. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes - Thermo Fisher Scientific. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). What is the importance of metabolic stability in drug design? - Patsnap Synapse. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives - Benchchem. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC - NIH. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed. Retrieved January 24, 2026.

- Vertex AI Search. (n.d.). Cytochrome P450 Drug Metabolism - DynaMed. Retrieved January 24, 2026.

Sources

- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. bioivt.com [bioivt.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metabolon.com [metabolon.com]

- 9. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]

- 10. dynamed.com [dynamed.com]

- 11. researchgate.net [researchgate.net]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. researchgate.net [researchgate.net]

- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 16. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 18. agilent.com [agilent.com]

- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Head-to-Head Technical Analysis: HPLC vs. UPLC for the Quantification of 1-(2-Bromo-4-chlorophenyl)cyclopropylamine

In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that directly impacts laboratory throughput, data quality, and operational costs. This guide provides a detailed, head-to-head comparison of these two technologies for the analysis of 1-(2-Bromo-4-chlorophenyl)cyclopropylamine, a key pharmaceutical intermediate. As researchers, scientists, and drug development professionals, understanding the nuances of each technique is paramount for robust method development and validation.

The Analytical Challenge: this compound

This compound is a substituted cyclopropylamine, a class of compounds recognized for their significance as synthetic intermediates in medicinal chemistry.[1] The inherent reactivity of the cyclopropylamine moiety and the presence of halogen substituents can present unique challenges in chromatographic analysis, including potential peak tailing and the need for high-resolution separation from process-related impurities.[2] Accurate and precise quantification is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs).

Fundamental Principles: A Tale of Two Pressures

At their core, both HPLC and UPLC operate on the same fundamental principle of chromatography: the separation of components from a mixture based on their differential partitioning between a stationary phase (a packed column) and a mobile phase (a liquid solvent).[3][4][5] As the mobile phase carries the sample through the column, analytes with a higher affinity for the stationary phase travel slower, while those with a higher affinity for the mobile phase move faster, thus achieving separation.[3][4]

The primary distinction lies in the particle size of the stationary phase and the resulting operating pressures.[6][7][8]

-

HPLC (High-Performance Liquid Chromatography) has been the bedrock of analytical chemistry for decades.[7] It typically utilizes columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[6][7] This established technique is known for its robustness and reliability.[9][10]

-

UPLC (Ultra-Performance Liquid Chromatography) represents a significant advancement in liquid chromatography.[11] By employing columns with sub-2 µm particles, UPLC systems can operate at much higher pressures (up to 15,000 psi or more).[7][12] This fundamental change leads to dramatic improvements in resolution, speed, and sensitivity.[13][14]

The theoretical basis for the enhanced performance of UPLC can be understood through the Van Deemter equation, which describes the relationship between linear velocity (flow rate) and plate height (column efficiency). With smaller particles, the efficiency does not diminish at higher linear velocities, allowing for faster separations without a loss of resolution.[11]

Experimental Design: A Comparative Method Development Approach

To illustrate the practical differences between HPLC and UPLC for the analysis of this compound, two distinct analytical methods were developed. The choice of a reversed-phase C18 column is a logical starting point for this non-polar compound, leveraging hydrophobic interactions for separation.[15] A gradient elution is selected to ensure adequate separation of the main analyte from potential impurities and to reduce the analysis time.

Sample Preparation Protocol

A common sample preparation protocol is essential for a direct comparison:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.

-

Sample Solution: Prepare the sample containing this compound at a target concentration of 0.1 mg/mL using the same diluent.

-

Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to protect the column and system from particulate matter.

HPLC Method Protocol

This method is designed to be robust and transferable, typical of a standard quality control laboratory environment.

-

Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-15 min: 30-70% B

-

15-17 min: 70-90% B

-

17-18 min: 90-30% B

-

18-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Total Run Time: 25 minutes.

UPLC Method Protocol

This method prioritizes speed and resolution, ideal for high-throughput screening or in-depth impurity profiling.

-

Instrumentation: UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2.5 min: 30-70% B

-

2.5-2.8 min: 70-90% B

-

2.8-3.0 min: 90-30% B

-

3.0-5.0 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C (Higher temperature reduces mobile phase viscosity at high pressure).

-

Injection Volume: 2 µL.

-

Detection: UV at 254 nm.

-

Total Run Time: 5 minutes.

Performance Head-to-Head: A Quantitative Comparison

The following table summarizes the expected performance differences based on the developed methods.

| Performance Metric | HPLC | UPLC | Rationale for Difference |

| Analysis Time | ~25 minutes | ~5 minutes | Smaller column dimensions and higher optimal linear velocity in UPLC allow for significantly faster gradient elution.[6] |

| Resolution | Good | Excellent | Sub-2 µm particles in UPLC columns provide higher theoretical plates, leading to sharper peaks and better separation of closely eluting impurities.[6][11] |

| Sensitivity | Standard | High | Narrower peaks in UPLC result in a greater peak height for the same mass of analyte, leading to improved signal-to-noise and lower detection limits.[6][13] |

| Solvent Consumption | ~25 mL per run | ~2 mL per run | Lower flow rates and shorter run times in UPLC drastically reduce solvent usage.[6][9] |

| System Backpressure | ~1500-2500 psi | ~8000-12000 psi | The use of sub-2 µm particles in the UPLC column creates significantly higher resistance to flow, necessitating a specialized pump.[7] |

| Throughput | Lower | Higher | The drastically shorter run time allows for a much larger number of samples to be analyzed in the same period.[12] |

Visualizing the Workflow

To better illustrate the analytical process for each technique, the following diagrams outline the key steps from sample preparation to data analysis.

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Caption: Ultra-Performance Liquid Chromatography (UPLC) Workflow.

Expert Insights and Strategic Recommendations

The choice between HPLC and UPLC is not merely a matter of speed but a strategic decision based on the specific analytical objective.

-

For Routine Quality Control and Release Testing: HPLC often remains the preferred method.[9] Its robustness and the extensive library of validated methods make it a reliable workhorse. Method transfer between different laboratories and instruments is generally more straightforward with HPLC.

-

For Method Development, Impurity Profiling, and High-Throughput Screening: UPLC is the undisputed champion.[9][16] The rapid analysis times allow for the screening of a multitude of conditions (e.g., columns, mobile phases) in a fraction of the time required by HPLC. The superior resolution is critical for detecting and quantifying trace-level impurities, which is essential during drug development and stability studies.[16][17]

-

Economic and Environmental Considerations: UPLC offers significant long-term cost savings through reduced solvent consumption and waste disposal.[6] The increased throughput can also lead to substantial gains in laboratory productivity. However, the initial capital investment for a UPLC system is higher than for an HPLC system.[6][10][17]

Conclusion: Selecting the Right Tool for the Job

Both HPLC and UPLC are powerful tools for the analysis of this compound. While HPLC provides a robust and reliable platform for routine analysis, UPLC offers unparalleled advantages in speed, resolution, and sensitivity. For research and development environments where rapid method development and in-depth impurity analysis are critical, the benefits of UPLC are compelling.[16] Conversely, for established quality control laboratories with a portfolio of validated HPLC methods, the continued use of HPLC may be more practical.[9] Ultimately, the decision rests on a careful evaluation of the laboratory's specific needs, balancing the demand for higher performance against practical considerations such as budget and existing infrastructure.

References

-

GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

-

Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

-

Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link]

-

ACS Publications. Advances in the Synthesis of Cyclopropylamines. [Link]

-

PubMed. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. [Link]

-

Grafiati. Principles and Applications of Ultra-High-Performance Liquid Chromatography. [Link]

-

Aijiren. What are the pros and cons of HPLC and UPLC?. [Link]

-

MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. A review article of UPLC and its emerging application and challenges and opportunities. [Link]

-

KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. [Link]

- Google Patents. Process for the manufacture of cyclopropylamine.

-

IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

-

Preprints.org. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]

-

ResearchGate. A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. [Link]

-

Waters Corporation. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]

-

MDPI. Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. [Link]

-

ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

Patsnap. HPLC vs UPLC: Resolution and Throughput Compared. [Link]

-

Alispharm. UPLC vs HPLC: what is the difference?. [Link]

-

Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

-

ResearchGate. Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

-

ResearchGate. UPLC: A preeminent technique in pharmaceutical analysis. [Link]

-

Wikipedia. High-performance liquid chromatography. [Link]

-

Semantic Scholar. UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. [Link]

-

ACS Publications. Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. [Link]

-

Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]

- 4. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]

- 6. sepscience.com [sepscience.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. Cheap lab analytical testing vials supplier,manufacturer and factory-Aijiren Lab Analytical Testing [labanalyticaltesting.com]

- 9. gmpinsiders.com [gmpinsiders.com]

- 10. alispharm.com [alispharm.com]

- 11. mdpi.com [mdpi.com]

- 12. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. ptfarm.pl [ptfarm.pl]

- 15. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 16. asiapharmaceutics.info [asiapharmaceutics.info]

- 17. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.